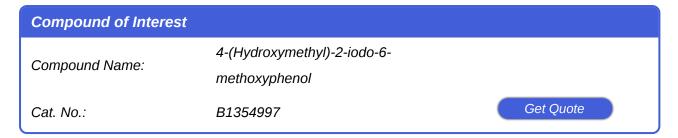


Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed two-step protocol for the synthesis of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**, a potentially valuable intermediate in drug discovery and organic synthesis. The synthesis commences with the electrophilic iodination of vanillin to produce 5-iodovanillin, which is subsequently reduced to the target alcohol.

Reaction Scheme

The synthesis proceeds in two main steps:

- Iodination of Vanillin: Vanillin is subjected to electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring, yielding 5-iodovanillin.
- Reduction of 5-lodovanillin: The aldehyde functional group of 5-iodovanillin is selectively reduced to a primary alcohol using a mild reducing agent to afford the final product, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Data Presentation

Table 1: Reagents and Molar Quantities for Iodination of Vanillin



Reagent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
Vanillin	152.15	5.7	1	0.87 g
Potassium Iodide	166.00	7.6	1.3	1.26 g
Sodium Hypochlorite (3.5% soln.)	74.44	-	-	14.5 mL
95% Ethanol	46.07	-	-	25 mL
Sodium Thiosulfate	158.11	-	-	0.98 g
Hydrochloric Acid	36.46	-	-	As needed for acidification

Table 2: Reagents and Molar Quantities for Reduction of 5-lodovanillin

Reagent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
5-Iodovanillin	278.04	1	1	278 mg
Sodium Borohydride	37.83	1.5	1.5	57 mg
Methanol/Ethano	32.04 / 46.07	-	-	~5 mL
Hydrochloric Acid (6M)	36.46	-	-	As needed for quenching and acidification

Experimental Protocols

Step 1: Synthesis of 5-lodovanillin

Methodological & Application





This protocol is adapted from a procedure utilizing potassium iodide and sodium hypochlorite. [1]

- In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[1]
- Cool the mixture in an ice bath.
- While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over a period of 20 minutes.[1]
- After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.[1]
- Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[1]
- Acidify the solution with hydrochloric acid until the product fully precipitates.[1]
- Cool the mixture and collect the solid product by vacuum filtration on a Büchner funnel.[1]
- Wash the solid with cold water.[1]
- Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a
 minimal amount of boiling ethanol and add water until the solution becomes cloudy. Allow it
 to cool to room temperature to form crystals, then collect them by vacuum filtration.[1] A yield
 of approximately 63% can be expected.[1]

Step 2: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This protocol is adapted from the reduction of vanillin using sodium borohydride.[2][3][4]

- In a 25 mL round-bottom flask, dissolve the 5-iodovanillin (e.g., 278 mg, 1 mmol) in approximately 4-5 mL of ethanol or methanol.[2][4]
- Cool the solution in an ice bath.

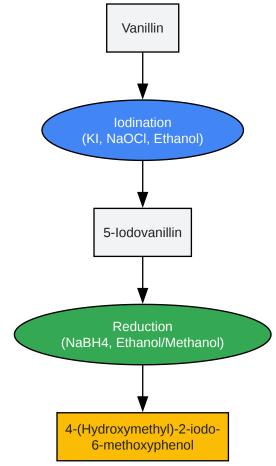


- In a separate vial, dissolve sodium borohydride (e.g., 57 mg, 1.5 mmol) in a small amount of the same solvent. To enhance stability, a small amount of 1M NaOH can be used as the solvent for sodium borohydride.[4]
- Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution over 10 minutes. This reaction is exothermic.[4]
- After the addition is complete, remove the ice bath and stir the reaction mixture for 10-30 minutes at room temperature.[4]
- Cool the mixture again in an ice bath and quench the reaction by slowly adding 6M hydrochloric acid dropwise until the evolution of hydrogen gas ceases. This step decomposes the excess sodium borohydride.[4]
- Check the pH of the solution with pH paper to ensure it is acidic.[4]
- Stir for an additional 10 minutes in the ice bath to allow the product to precipitate.
- Collect the solid product by vacuum filtration, washing with ice-cold water.
- Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Visualizations



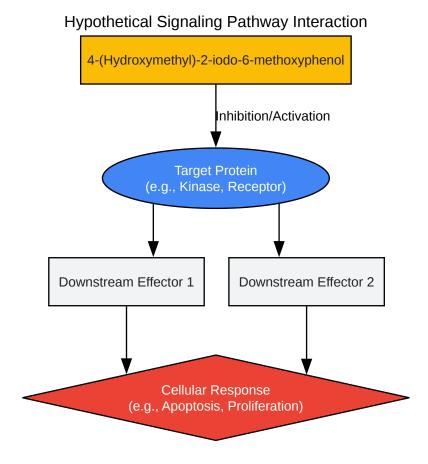
Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol



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Caption: Two-step synthesis workflow.





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Caption: Potential interaction with a signaling pathway.

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• To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4- (Hydroxymethyl)-2-iodo-6-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354997#synthesis-protocol-for-4-hydroxymethyl-2-iodo-6-methoxyphenol]

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